2-(Propan-2-yloxy)pyridine-3,4-diamine
Description
2-(Propan-2-yloxy)pyridine-3,4-diamine is a pyridine derivative featuring amino groups at positions 3 and 4 and a propan-2-yloxy (isopropoxy) substituent at position 2. The compound’s structure combines electron-donating amino groups with a sterically hindered ether moiety, which may influence its solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-propan-2-yloxypyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3O/c1-5(2)12-8-7(10)6(9)3-4-11-8/h3-5H,10H2,1-2H3,(H2,9,11) |
InChI Key |
WPHNKMIDTFBFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as Pd/C, to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Propan-2-yloxy)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
a. 2-(Piperazin-1-yl)pyridine-3,4-diamine
Substituents : Piperazine (cyclic tertiary amine) at position 2 .
Molecular Weight : 193.25 g/mol.
Applications : Lab use as a small-molecule scaffold, though discontinued commercially .
Comparison : The piperazine group introduces rigidity and hydrogen-bond acceptor sites, contrasting with the flexible propan-2-yloxy ether in the target compound.
b. 4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine
Substituents: Tetrahydrofuran-derived alkyl chain at position 4 . Molecular Weight: 207.27 g/mol. Applications: Versatile scaffold for medicinal chemistry due to its polar ether linkage.
Halogenated and Silylated Derivatives
a. 3-Iodo-4-methoxypyridin-2-ylamine
Substituents : Iodo (electron-withdrawing) and methoxy (electron-donating) groups .
Comparison : The iodo group enables cross-coupling reactions, while the methoxy group is smaller and less lipophilic than propan-2-yloxy.
b. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Substituents : Fluoro (electron-withdrawing) and ester groups .
Applications : Fluorine enhances metabolic stability; esters serve as prodrug motifs.
Contrast : The propan-2-yloxy group in the target compound lacks the metabolic liabilities of esters.
c. Silyl Derivatives (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine)
Substituents : Trimethylsilyl groups (steric protection) .
Comparison : Silyl groups improve stability during synthesis, whereas the propan-2-yloxy group offers simpler synthetic handling.
Data Table: Key Properties of Compared Compounds
Biological Activity
2-(Propan-2-yloxy)pyridine-3,4-diamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an isopropoxy group and two amino groups at the 3 and 4 positions. This unique structure contributes to its solubility and reactivity, enhancing its biological activity compared to similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 56 |
| Escherichia coli | 55 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism appears to involve the inhibition of certain kinases, which are crucial for tumor progression .
A comparative analysis with other similar compounds revealed that this compound's unique substitution pattern enhances its selectivity towards cancer cells while minimizing effects on normal cells. This selectivity is vital in reducing side effects associated with conventional chemotherapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in critical pathways such as cell signaling and metabolism. Ongoing research aims to elucidate these pathways further, providing insights into how this compound can be optimized for therapeutic use .
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyridine derivatives found that those with similar functional groups to this compound exhibited enhanced antibacterial properties. The study concluded that the presence of the isopropoxy group significantly contributed to the observed antimicrobial effects .
- Anticancer Research : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
